7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
This compound and its derivatives have been explored primarily for their synthesis methodologies and potential pharmacological activities. For instance, compounds structurally related to "7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for antidepressant properties. The synthesis involves specific reactions leading to compounds exhibiting pronounced antidepressant activity at certain dosages (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Receptor Affinity and Psychotropic Activity
Further studies have designed new series of derivatives as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), showing promise for psychotropic activities, including antidepressant and anxiolytic properties. These studies involve radioligand binding assays and functional activity tests to evaluate the pharmacological effects of the synthesized compounds (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Investigations into the cardiovascular activity of new derivatives, specifically those related to antiarrhythmic and hypotensive effects, have been conducted. These studies analyze the electrocardiographic, antiarrhythmic, and hypotensive activities, along with adrenoreceptor affinities of synthesized compounds, showcasing the potential for developing new therapeutic agents (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Protective Group Utilization in Synthesis
Research also delves into the utilization of protective groups, such as thietanyl protection, in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This method addresses the challenges in synthesizing compounds with no substituents in the N7 position, highlighting the importance of protective groups in complex chemical syntheses (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-4-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-7-5-9(2)6-8-18/h9H,4-8H2,1-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZKONRHNUIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.